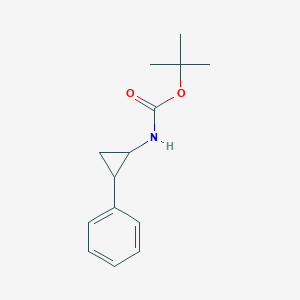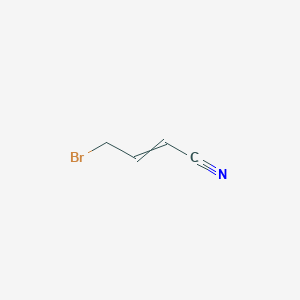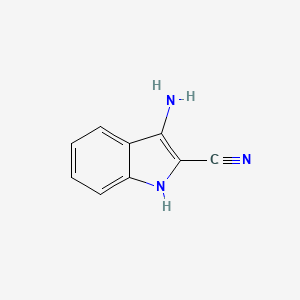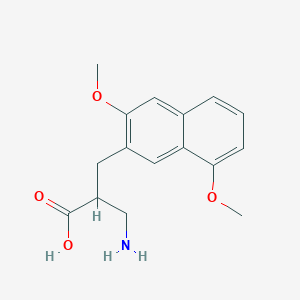![molecular formula C12H16N2O2 B1524082 [1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol CAS No. 1250140-25-0](/img/structure/B1524082.png)
[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol
Übersicht
Beschreibung
“[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol” is an organic compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . The compound appears as an oil at room temperature .
Molecular Structure Analysis
The InChI code for “[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol” is 1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(14)8-15/h1-2,5-6,9,15H,3-4,7-8,13H2 . This indicates that the molecule contains a pyrrolidine ring attached to a benzoyl group and a methanol group.Physical And Chemical Properties Analysis
“[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol” is an oil at room temperature . It has a molecular weight of 220.27 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- The synthesis of pyridine derivatives, including those with structures related to "[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol," has been reported. These compounds demonstrated variable and modest antimicrobial activity against strains of bacteria and fungi, highlighting their potential in medicinal chemistry for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Asymmetric Synthesis
- A methodology for the stereoselective synthesis of trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines, related to the compound , has been developed. This process involves cycloaddition and chemoselective reduction, indicating the utility of these compounds in asymmetric synthesis (Lemire, Beaudoin, Grenon, & Charette, 2005).
Source of Cyclic (Alkyl)(Amino)Carbenes
- Secondary pyrrolidin-2-ols, closely related to the query compound, have been used as a source of cyclic (alkyl)(amino)carbenes. These findings demonstrate a convenient access to CAAC-based CuI-salts, known catalysts for organic transformations, establishing the relevance of such compounds in synthetic organic chemistry (Das et al., 2022).
Catalysis and Synthesis
- Compounds structurally similar to "[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol" have been explored for their catalytic roles in chemical syntheses, such as the RuCl3-catalyzed N-methylation of amines using methanol. This research underscores the importance of such structures in catalytic processes, offering pathways for the efficient synthesis of N-methylated products (Sarki et al., 2021).
Materials Science
- The gelation behaviors of compounds containing structural motifs similar to "[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol" have been studied, revealing remarkable gelling abilities and mechanical strength. These findings highlight the potential of such compounds in developing molecular gels with superior mechanical properties and self-healing capabilities (Xu et al., 2013).
Eigenschaften
IUPAC Name |
(2-aminophenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(14)8-15/h1-2,5-6,9,15H,3-4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEZIINZSPXCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)






